molecular formula C19H22FN3O B2503405 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one CAS No. 1436064-00-4

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one

Cat. No.: B2503405
CAS No.: 1436064-00-4
M. Wt: 327.403
InChI Key: AMHWRUCGFJGILE-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative characterized by a tert-butyl group at the 6-position and a substituted aminomethyl group at the 2-position of the pyridazinone core. The aminomethyl substituent includes a 4-fluorobenzyl group linked to a prop-2-ynylamine moiety.

Properties

IUPAC Name

6-tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-5-12-22(13-15-6-8-16(20)9-7-15)14-23-18(24)11-10-17(21-23)19(2,3)4/h1,6-11H,12-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWRUCGFJGILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CN(CC#C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the 4-fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the prop-2-ynylamino group: This step may involve the use of propargylamine and appropriate catalysts.

Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride or hydrogen with a catalyst.

These reactions are essential for creating derivatives that may exhibit enhanced properties or activities.

Biology

The compound has shown potential biological activity, making it a candidate for drug discovery. Research indicates that it may interact with specific molecular targets, modulating enzyme or receptor activities. This interaction can lead to various biological effects, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

For instance, compounds derived from similar pyridazinone structures have demonstrated efficacy against K562 and MCF-7 cancer cell lines, highlighting the potential for further exploration in anticancer therapies.

Industry

In industrial applications, this compound can be utilized in the development of new materials with tailored properties. Its versatility allows it to be integrated into formulations for pharmaceuticals, agrochemicals, and advanced materials.

Case Studies

  • Anticancer Studies : A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer properties of pyridazinone derivatives similar to this compound. Results indicated significant activity against various cancer cell lines, supporting its potential as a lead compound in drug development .
  • Material Science Applications : Research has shown that compounds with similar structures can be used to synthesize polymers with enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient nature and ability to participate in hydrogen bonding .
  • 2-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl] substituent: Combines a fluorinated aromatic ring (for target binding) with a propargylamine group (for covalent or non-covalent interactions).

Comparison with Structurally Related Compounds

Structural Analogs in Patented Compounds

The European Patent Application (EP 4,374,877 A2) discloses pyridazinone derivatives with tert-butyl groups and fluorinated aromatic substituents. For example:

  • (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide
    • Key Differences : Incorporates a morpholine-ethoxy group and trifluoromethyl-substituted pyrimidine, enhancing solubility and target selectivity.
    • Activity : Likely designed as a kinase inhibitor due to the pyrimidine moiety’s role in ATP-binding pocket interactions .

Analog with Triazolo-Pyridazine Moiety

The compound 6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2097921-99-6) shares the pyridazinone core but replaces the propargylamine group with a piperidine-linked triazolo-pyridazine system.

  • Key Differences :
    • The triazolo-pyridazine group introduces additional hydrogen-bonding and π-π stacking capabilities.
    • The piperidine ring may improve membrane permeability due to its basic nitrogen .

Substituent Analysis from Case Law

A 2018 legal case highlighted analogs with fluorophenyl and methylsulfonylamino groups, such as (+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoic acid.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one C₁₉H₂₁FN₃O 335.39 4-fluorobenzyl, propargylamine, tert-butyl Enzyme inhibition, CNS drugs
(3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... (EP 4,374,877) C₃₃H₃₄F₅N₅O₅ 707.65 Morpholine-ethoxy, trifluoromethyl-pyrimidine Kinase inhibitors
CAS 2097921-99-6 C₁₉H₂₅N₇O 367.44 Triazolo-pyridazine, piperidine Anticancer agents

Research Findings and Implications

  • Hydrogen Bonding: The pyridazinone core’s nitrogen atoms participate in hydrogen-bonding networks, critical for crystal packing (as per graph set analysis ) and target binding.
  • Fluorophenyl Group : Enhances binding to aromatic residues in proteins (e.g., kinase ATP pockets) and improves metabolic stability by resisting oxidative degradation .
  • Tert-Butyl vs. Morpholine : While tert-butyl increases lipophilicity, morpholine-ethoxy groups in analogs improve aqueous solubility, suggesting a trade-off in drug design .

Biological Activity

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pyridazinone core and various substituents, suggests a range of biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C19_{19}H22_{22}FN3_3O
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 1436064-00-4

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including 6-tert-butyl compounds, exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can effectively inhibit Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations . The mechanism often involves disrupting bacterial cell membranes, leading to cell death.

CompoundTarget BacteriaMIC (μg/mL)Mechanism of Action
6-Tert-butyl derivativeMRSA1.56Membrane disruption
6-Tert-butyl derivativeVREfm3.12Membrane depolarization

Anticancer Activity

The compound's structure suggests potential anticancer activity. Pyridazinones have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of pyridazinone derivatives. Preliminary studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy Against MRSA
    A study published in the Journal of Medicinal Chemistry explored the efficacy of various pyridazinone derivatives against MRSA strains. The study found that the introduction of a tert-butyl group significantly enhanced antimicrobial activity compared to non-substituted analogs .
  • Neuroprotection in Cellular Models
    In a cellular model of neurodegeneration, a related pyridazinone demonstrated protective effects against oxidative damage induced by glutamate toxicity. This was attributed to its ability to modulate antioxidant enzyme expression .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : The activation of apoptotic pathways in cancer cells is a key feature of its anticancer activity.
  • Antioxidant Activity : Neuroprotective effects are likely mediated through the modulation of oxidative stress responses.

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